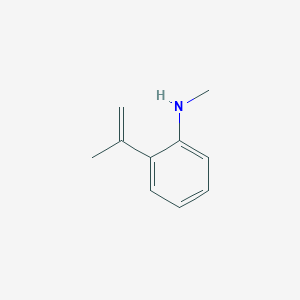

N-Methyl-2-(prop-1-en-2-yl)aniline

Description

Contextual Significance of N-Alkenyl Anilines in Chemical Sciences

N-alkenyl anilines are a class of organic compounds characterized by an aniline (B41778) core functionalized with an alkenyl group on the nitrogen atom or the aromatic ring. These molecules are of considerable interest in chemical sciences due to their role as versatile synthetic intermediates. Their structural motifs are found in numerous biologically active compounds and are pivotal in the synthesis of various heterocyclic systems.

The synthesis of N-alkenyl anilines can be achieved through several methodologies, including transition metal-catalyzed cross-coupling reactions. For instance, a mild copper(I) iodide-catalyzed cross-coupling of NH-indoles with alkenyl bromides has been developed to access N-alkenyl-substituted indoles. researchgate.net Another approach involves the palladium-catalyzed C–N cross-coupling of aryl halides. chemicalbook.comsigmaaldrich.com Furthermore, N-alkylation of anilines with alcohols, a process that can be catalyzed by various metal complexes and solid acid catalysts, represents a common strategy for preparing N-substituted anilines. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govrsc.org The alkylation can be performed using different alkylating agents and catalysts, such as copper compounds, ferric perchlorate, and ruthenium complexes, often through a "borrowing hydrogen" strategy. researchgate.netresearchgate.netrsc.org

The utility of N-alkenyl anilines is prominently demonstrated in their application as precursors for the synthesis of indoles, a core structure in many natural products and pharmaceuticals. organic-chemistry.org For example, 2-alkenylanilines can undergo intramolecular cyclization to form indole (B1671886) derivatives. mdpi.comorganic-chemistry.orgacs.org This transformation can be mediated by various reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), or proceed through an oxidation-intramolecular cyclization-elimination sequence. mdpi.comorganic-chemistry.org The development of efficient methods for the synthesis of N-arylindoles from 2-alkenylanilines highlights the ongoing innovation in this area. acs.org

Overview of Academic Research Trajectories for N-Methyl-2-(prop-1-en-2-yl)aniline and Structurally Related Analogs

While specific academic research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of structurally related analogs provide a clear indication of its potential areas of investigation. Research on N-alkenyl anilines and related N-substituted anilines primarily follows pathways centered on their synthesis and subsequent transformation into more complex molecular structures.

A significant area of research is the development of novel catalytic systems for the synthesis of N-substituted anilines. Studies have explored the use of various catalysts, including those based on niobium-tungsten mixed oxides and ferric perchlorate, for the N-alkylation of anilines with alcohols. researchgate.net Visible-light-induced N-alkylation has also emerged as an environmentally friendly alternative. nih.gov

Furthermore, the intramolecular reactions of N-alkenyl anilines are a major focus. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a well-established method for synthesizing substituted quinolines. nih.gov This type of reaction, which can be initiated by various electrophiles or metal catalysts, demonstrates the utility of the alkyne moiety as a handle for constructing heterocyclic rings. nih.govresearchgate.netacs.orgrsc.org Similarly, research on the synthesis of poly[N-(2-chloroprop-2-en-1-yl)aniline]s and their subsequent intramolecular cyclization to form polyindoles showcases the potential of related structures in materials science. rsc.org

The structural analog, N-methyl-N-(prop-2-yn-1-yl)aniline, which features an alkyne instead of an alkene, has been a subject of study, particularly in the context of synthesizing quinoline (B57606) derivatives. sigmaaldrich.comchiralen.comrsc.org The presence of the methyl group on the nitrogen atom in this analog, similar to the target compound, influences the reactivity and the nature of the resulting products.

The table below presents a selection of structurally related analogs and their key research applications, illustrating the scientific interest in this class of compounds.

| Compound Name | CAS Number | Key Research Application(s) |

| N-Methylaniline | 100-61-8 | Intermediate in dye and agrochemical synthesis, solvent. |

| 2-(Prop-1-en-2-yl)aniline | Not Available | Precursor for indole synthesis. |

| N-methyl-N-(prop-2-yn-1-yl)aniline | 4282-82-0 | Synthesis of quinoline derivatives. sigmaaldrich.comchiralen.com |

| 4-Fluoro-2-(prop-1-en-2-yl)aniline | 5273-41-6 | Synthetic intermediate. |

| 2-Chloro-6-(prop-1-en-2-yl)aniline | 857594-97-9 | Synthetic intermediate. |

Scope and Foundational Objectives of Scholarly Investigation into the Compound

The scholarly investigation into this compound is driven by several foundational objectives rooted in the principles of synthetic organic chemistry. The primary goal is to explore its reactivity and utility as a building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

A key objective would be to investigate its behavior in intramolecular cyclization reactions. The presence of both a nucleophilic nitrogen atom and a reactive prop-1-en-2-yl group ortho to it suggests that this compound could be a valuable precursor for the synthesis of substituted indoles or other related nitrogen-containing heterocycles. Research would likely focus on developing efficient catalytic or reagent-mediated methods to induce this cyclization, aiming for high yields and selectivity.

Another objective would be to explore its participation in polymerization reactions. Analogs such as poly[N-(2-chloroprop-2-en-1-yl)aniline] have been synthesized and studied for their physicochemical properties. rsc.org Investigating the polymerization of this compound could lead to the development of new polymeric materials with potentially interesting electronic or optical properties.

Furthermore, a comprehensive study would involve the full characterization of the compound, including its spectroscopic data (NMR, IR, Mass Spectrometry) and the investigation of its fundamental chemical properties. chemicalbook.com This foundational data is crucial for its use in any synthetic application.

In essence, the scholarly investigation of this compound aims to expand the synthetic chemist's toolbox by providing a new and potentially versatile intermediate for the construction of valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-prop-1-en-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-7,11H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHTWTRIUFQLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methyl 2 Prop 1 En 2 Yl Aniline and Its Structural Derivatives

Direct Synthetic Approaches for N-Methyl-2-(prop-1-en-2-yl)aniline

Direct synthesis of this compound involves the strategic formation of the N-methyl bond and the introduction of the isopropenyl group at the ortho position of the aniline (B41778) ring.

The introduction of the methyl group onto the nitrogen atom of a pre-formed 2-(prop-1-en-2-yl)aniline precursor is a key step. N-alkylation of anilines is a well-established transformation, with several effective methods available.

One common approach involves the use of alkylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. To ensure mono-alkylation and prevent the formation of the N,N-dimethylated product, reaction conditions must be carefully controlled. The use of ionic liquids as solvents can enhance selectivity for N-monoalkylation. Another powerful technique is reductive amination, which involves the reaction of the parent aniline with formaldehyde (B43269) to form an imine or enamine intermediate, which is then reduced in situ to the N-methyl derivative. youtube.com

Catalytic N-alkylation using alcohols as alkylating agents represents a more sustainable "green" alternative. rsc.org Transition metal complexes, such as those based on iridium or ruthenium, can catalyze the N-methylation of anilines using methanol. nih.gov These reactions often proceed with high efficiency and generate water as the only byproduct. rsc.org

Table 1: Comparison of N-Methylation Methods for Anilines

| Method | Alkylating Agent | Catalyst/Reagent | Typical Conditions | Key Features |

|---|---|---|---|---|

| Direct Alkylation | Methyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, NaH) | Organic Solvent | Well-established, risk of over-alkylation. |

| Reductive Amination | Formaldehyde (CH₂O) | Reducing Agent (e.g., NaBH₃CN) | Acidic or Neutral pH | High selectivity for mono-methylation. youtube.com |

| Catalytic Alkylation | Methanol (CH₃OH) | Ir or Ru Complexes nih.gov | High Temperature, Solvent-free | Green chemistry approach, water as byproduct. rsc.org |

| Ionic Liquid Media | Methyl Iodide (CH₃I) | Ionic Liquid (e.g., [bmim]Br) | 0-25 °C | Improved selectivity for N-methylaniline. |

Attaching the isopropenyl group specifically at the ortho-position to the amine is a significant synthetic challenge. One strategy involves the ortho-alkenylation of a protected aniline. For instance, a directed ortho-lithiation of an N-protected aniline, followed by reaction with an appropriate electrophile like 2-bromopropene (B1265445) in the presence of a suitable catalyst, can achieve this. The use of sterically demanding protecting groups on the nitrogen can direct substitution to the para-position, highlighting the need for careful substrate design for ortho-selectivity. worktribe.com

An alternative approach is to construct the aniline ring from a precursor already containing the isopropenyl group. For example, a precursor ketone could undergo a condensation-aromatization sequence with an amine to build the desired aniline framework. beilstein-journals.org

Transition metal catalysis is indispensable for the synthesis of complex aniline derivatives. frontiersin.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming the C-N bond. nih.govsorbonne-universite.frnih.govresearchgate.net This could involve reacting an ortho-alkenyl aryl halide (e.g., 2-isopropenyl-1-bromobenzene) with methylamine (B109427) in the presence of a palladium catalyst and a suitable ligand.

Conversely, the isopropenyl group can be introduced via a Suzuki or Stille coupling reaction. This would involve the reaction of an ortho-amino-substituted aryl halide with an isopropenylboronic acid derivative or an isopropenylstannane, respectively. These reactions are known for their high functional group tolerance and reliability.

Olefin metathesis has also emerged as a powerful tool for synthesizing 2-alkenyl-tethered anilines. nih.govsorbonne-universite.frnih.gov While often used to create longer alkenyl chains, it demonstrates the versatility of transition metal catalysis in this area.

Table 2: Key Transition Metal-Catalyzed Reactions in Aniline Synthesis

| Reaction Name | Bond Formed | Reactants | Typical Catalyst |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl-Nitrogen | Aryl Halide + Amine | Palladium Complex nih.govresearchgate.net |

| Suzuki Coupling | Aryl-Carbon | Aryl Halide + Organoboron Reagent | Palladium Complex |

| Heck Reaction | Carbon-Carbon | Alkene + Aryl Halide | Palladium Complex |

| Olefin Metathesis | Carbon-Carbon (double) | Two Alkenes | Ruthenium or Molybdenum Complex sorbonne-universite.fr |

Synthesis of Structural Analogues and Functionalized Derivatives

The methodologies used to create this compound can be adapted to produce a wide array of structural analogues with different substituents on the aromatic ring or modifications to the N-alkyl and alkenyl groups.

To create analogues with substituents on the aniline ring, one can start with appropriately substituted aniline precursors. For example, a commercially available 4-bromoaniline (B143363) could be N-protected and then subjected to ortho-alkenylation to install the isopropenyl group. Subsequent N-methylation would yield a 4-bromo derivative of the target compound.

Alternatively, multi-step sequences involving metalation and electrophilic trapping can be used to introduce various functional groups onto the aromatic ring of a pre-formed N-alkenyl aniline. nih.gov Three-component benzannulation reactions also offer a route to meta-substituted anilines, which could then be further elaborated. beilstein-journals.org

The synthesis of analogues with different N-substituents can be readily achieved by employing different primary or secondary amines in reductive amination protocols or by using different alkylating agents in direct N-alkylation reactions. rsc.orgnih.gov

Modification of the alkenyl chain can be accomplished through several routes. The Wittig reaction, for example, allows for the creation of various alkenyl groups by reacting a suitable ortho-aminoaryl aldehyde or ketone with a corresponding phosphorus ylide. Transition metal-catalyzed cross-coupling reactions are also highly versatile; using different alkenylboronic acids or halides in Suzuki or Heck reactions allows for the introduction of a wide variety of alkenyl moieties. nih.govsorbonne-universite.fr Furthermore, isomerization of the double bond in an existing alkenyl aniline can produce new derivatives. For instance, treating 2-(1-methylbut-2-en-1-yl)aniline with a strong base can isomerize the double bond to yield 2-(1-methylbut-1-en-1-yl)aniline. nih.gov

Stereoselective and Enantioselective Synthetic Protocols

The development of stereoselective and enantioselective methods for the synthesis of complex molecules is a cornerstone of modern organic chemistry. While specific protocols for the direct asymmetric synthesis of this compound are not extensively documented in peer-reviewed literature, the principles of stereocontrol can be applied to its structural motifs. The creation of a chiral center, either at the benzylic position of a derivative or through the generation of axial chirality, requires sophisticated synthetic strategies. This section will delve into established and innovative stereoselective methodologies that could be adapted for the synthesis of this compound and its structural analogs.

Research into the stereoselective synthesis of related chiral anilines has produced a variety of powerful techniques. These methods often rely on transition-metal catalysis, organocatalysis, or the use of chiral auxiliaries to control the three-dimensional arrangement of atoms.

One notable strategy involves the enantiospecific coupling of alkylboronic esters with lithiated aryl hydrazines. bris.ac.uk This transition-metal-free approach allows for the formation of chiral anilines with a high degree of enantiospecificity from a range of boronic ester substrates. bris.ac.uk The reaction is triggered by the acylation of a hydrazinyl arylboronate complex, which initiates an N–N bond cleavage and a 1,2-metalate rearrangement. bris.ac.uk The judicious selection of the acylating agent is crucial for achieving high yields and stereochemical fidelity. bris.ac.uk For instance, the use of trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be effective in promoting this transformation. bris.ac.uk

Another powerful approach for the synthesis of chiral allylic amines is the rhodium-catalyzed enantioselective addition of potassium alkenyltrifluoroborates to N-tosyl imines. organic-chemistry.org This method provides access to di-, tri-, and tetrasubstituted allylic amines with excellent enantioselectivities and high yields. organic-chemistry.org The reaction is versatile and maintains the geometry of the olefin, which is a critical feature for the synthesis of compounds like this compound. organic-chemistry.org The use of a chiral diene ligand in conjunction with a rhodium catalyst is key to the high levels of asymmetric induction observed. organic-chemistry.org

The aza-Cope rearrangement offers a pathway to stereoselectively synthesize 2-alkenyl-tethered anilines. nih.gov This bris.ac.ukbris.ac.uk-sigmatropic rearrangement of N-allylic anilines, often facilitated by a Lewis acid, proceeds with high stereospecificity, typically yielding the trans-alkene isomer exclusively. nih.gov The necessary N-allylic aniline precursors can be prepared through the addition of vinylmagnesium reagents to the corresponding aldimines. nih.gov

Furthermore, the enantioselective synthesis of α-alkenyl α-amino acids has been achieved through N–H insertion reactions of vinyldiazoacetates and tert-butyl carbamate. rsc.org This cooperative catalysis, employing an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, operates under mild conditions and demonstrates a broad substrate scope with excellent enantioselectivity. rsc.org While this method produces amino acids, the underlying principles of creating a chiral center adjacent to an alkenyl group are highly relevant.

The following table summarizes key findings from studies on stereoselective and enantioselective synthesis of chiral anilines and related compounds, which could be foundational for developing a synthesis for this compound.

| Methodology | Catalyst/Reagent | Substrate Scope | Yield | Enantioselectivity/Diastereoselectivity | Reference |

| Enantiospecific C(sp³)–C(sp²) Coupling | Trifluoroacetic anhydride (TFAA) | Secondary and tertiary alkylboronic esters, ortho- and para-lithiated aryl hydrazines | High | Complete enantiospecificity | bris.ac.uk |

| Rh-Catalyzed Enantioselective Alkenylation | Rhodium/chiral diene catalyst | Potassium alkenyltrifluoroborates, N-tosyl arylaldimines | 73–96% | 72–>99.5% ee | organic-chemistry.org |

| 3-Aza-Cope Rearrangement | Lewis Acid (e.g., ZnCl₂) | N-allylic anilines derived from aldimines and vinylmagnesium reagents | High | High stereospecificity (exclusive trans-alkene) | nih.gov |

| Enantioselective N–H Insertion | Dirhodium(II) carboxylate and chiral spiro phosphoric acid | Vinyldiazoacetates, tert-butyl carbamate | 61–99% | 83–98% ee | rsc.org |

| Regio- and Stereoselective Allylation | Mg(OTf)₂/HFIP | N-unsubstituted anilines, aryl allenes | High | Exclusive E-geometry | nih.gov |

ee = enantiomeric excess

These methodologies highlight the potential pathways to access chiral derivatives of this compound. The development of a specific protocol would likely involve the adaptation of one of these strategies, for example, through the asymmetric alkenylation of a suitable N-methylaniline-derived imine or the stereospecific rearrangement of a chiral N-allylic precursor. The choice of catalyst, ligands, and reaction conditions would be paramount in achieving the desired stereochemical outcome.

Elucidating Reaction Mechanisms and Comprehensive Reactivity Profiles of N Methyl 2 Prop 1 En 2 Yl Aniline

Radical Reaction Pathways and Stereocontrol Considerations

The radical reactivity of N-Methyl-2-(prop-1-en-2-yl)aniline is primarily dictated by the interplay between the nucleophilic aniline (B41778) moiety and the appended alkenyl group. The generation of a radical species can initiate a cascade of reactions, most notably intramolecular cyclization, leading to the formation of heterocyclic structures. The pathways and the stereochemical outcomes of these reactions are governed by the nature of the radical, the reaction conditions, and the inherent structural biases of the substrate.

Nitrogen-centered radicals, including aminyl and the corresponding protonated aminium radicals, are key intermediates in the functionalization of amines. acs.orgorganicreactions.org These species can be generated through various methods, such as single-electron transfer (SET) processes, often mediated by photoredox catalysts or chemical oxidants. nih.govrsc.org In the case of this compound, oxidation could lead to the formation of an aminium radical cation. This electrophilic radical can then undergo intramolecular addition to the electron-rich prop-1-en-2-yl side chain. nih.govsci-hub.se

The intramolecular cyclization of the generated radical is a rapid and often highly selective process. wikipedia.org The regioselectivity of this ring-closure is generally governed by Baldwin's rules and the stability of the resulting carbon-centered radical. For this compound, a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig pathway, leading to the formation of a five-membered indoline (B122111) ring system. This cyclization results in a tertiary benzylic radical, which is a relatively stable intermediate.

The general mechanism proceeds via three main steps:

Radical Generation: Formation of a nitrogen-centered radical on the aniline nitrogen.

Radical Cyclization: Intramolecular attack of the nitrogen radical onto the double bond.

Quenching: The resulting carbon-centered radical is then quenched by a hydrogen atom donor or another trapping agent to yield the final product. wikipedia.org

A competing reaction pathway could involve the addition of an external radical to the prop-1-en-2-yl group. In such a scenario, the regioselectivity would be dictated by the formation of the more stable radical intermediate. Addition of a radical (R•) to the terminal carbon of the double bond would generate a more stable tertiary benzylic radical, following the principles of radical stability (tertiary > secondary > primary). youtube.com

Table 1: Potential Radical Cyclization Pathways and Products

| Starting Material | Radical Intermediate | Cyclization Mode | Resulting Radical | Final Product (after H-atom abstraction) |

| This compound | Aminium Radical Cation | 5-exo-trig | Tertiary Benzylic Radical | 1,3,3-Trimethylindoline |

| This compound | Aminium Radical Cation | 6-endo-trig (Disfavored) | Secondary Radical | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline |

Stereocontrol in radical cyclizations from acyclic precursors presents a significant challenge due to the small energy differences between competing transition states. wikipedia.org For the cyclization of N-Methyl-2-(prop-1-en-2-yl)aniline, which lacks pre-existing stereocenters, achieving high levels of stereoselectivity would be difficult without the use of chiral auxiliaries or catalysts.

The stereochemical outcome of the cyclization is determined in the ring-forming step. The approach of the nitrogen radical to the plane of the alkene can occur from two opposite faces, potentially leading to a racemic or diastereomeric mixture of products if new stereocenters are formed. The conformation of the acyclic precursor in the transition state plays a crucial role in determining any facial selectivity. princeton.edu

In related systems, such as the radical-mediated carboamination of arylsulfonyl-o-allylanilines, the stereochemistry of the newly formed ring junctions is influenced by the transition state geometry of the cyclization. rsc.org While high diastereoselectivity can often be achieved when a stereocenter is already present in the molecule, inducing enantioselectivity in its absence is a known challenge in radical chemistry. wikipedia.orgnih.gov

Table 2: Factors Influencing Stereocontrol in Radical Cyclization

| Factor | Influence on Stereocontrol | Rationale |

| Substrate Conformation | Can induce facial selectivity in the cyclization step. | The preferred transition state geometry minimizes steric interactions, potentially favoring one stereoisomer. princeton.edu |

| Chiral Auxiliaries | Can provide moderate to good enantioselectivity. | A chiral auxiliary attached to the molecule can bias the approach of the radical to one face of the alkene. wikipedia.org |

| Lewis Acid Catalysis | May enhance stereoselectivity by rigidifying the transition state. | Coordination of a Lewis acid to the nitrogen atom can restrict conformational freedom. acs.org |

| Reaction Temperature | Lower temperatures generally lead to higher selectivity. | The energy difference between diastereomeric transition states is better exploited at lower temperatures. |

In-depth Spectroscopic Analysis of this compound Faces Data Unavailability

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available experimental and theoretical spectroscopic data for the compound this compound. Despite its known chemical structure and CAS number (7117-17-1), detailed analytical characterization using advanced spectroscopic methodologies such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) appears to be unpublished or not readily accessible. This absence of foundational data precludes the creation of a detailed, scientifically accurate article as requested.

The planned exploration of the compound's structural features, including connectivity, topicity, and conformational dynamics, hinges on the availability of specific spectral data. The intended discourse on one- and two-dimensional NMR techniques, as well as theoretical vibrational analysis, cannot be substantiated without the primary research findings.

While information exists for structurally related compounds, such as N-methylaniline and various N-propargylaniline derivatives, extrapolating this data to this compound would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this specific compound.

Therefore, until research detailing the spectroscopic and analytical characterization of this compound is published and made available, it is not feasible to generate the requested in-depth scientific article.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of N Methyl 2 Prop 1 En 2 Yl Aniline

Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical and Experimental Approaches to Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated systems.

For N-Methyl-2-(prop-1-en-2-yl)aniline, the UV-Vis spectrum is expected to be dominated by transitions associated with the aniline (B41778) chromophore. The presence of the methyl and prop-1-en-2-yl substituents on the aniline ring will influence the precise wavelengths of these transitions. The nitrogen atom's lone pair of electrons and the π-systems of the benzene (B151609) ring and the vinyl group are all involved in the electronic structure.

While specific experimental UV-Vis data for this compound is not widely available in the surveyed literature, the expected spectral characteristics can be inferred from related aniline derivatives. For instance, copolymers of 2-methylaniline have been studied, and their UV-Vis spectra show characteristic absorptions that are influenced by the substitution pattern on the aniline ring. cecam.org The introduction of bulky substituents can cause a shift in the absorption maxima due to steric hindrance and alterations in the planarity of the polymer backbone. cecam.org

Time-Dependent Density Functional Theory (TD-DFT) in Electronic Spectra Prediction

In the absence of extensive experimental data, theoretical calculations provide a robust means of predicting and interpreting the electronic spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a workhorse in computational chemistry for the calculation of excited-state properties and electronic spectra. youtube.comnist.gov This method, an extension of the ground-state Density Functional Theory (DFT), allows for the calculation of the energies and oscillator strengths of electronic transitions. rsc.org

A TD-DFT calculation for this compound would involve first optimizing the ground-state geometry of the molecule using a suitable functional and basis set. Subsequently, the TD-DFT calculation would be performed on this optimized geometry to predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. The results of such a calculation would provide valuable insights into the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions, and how the different parts of the molecule (the aniline ring, the methyl group, and the propenyl group) contribute to these transitions.

The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional. nist.gov For aromatic amines, hybrid functionals are often employed to achieve good agreement with experimental spectra. While a specific TD-DFT study on this compound is not present in the reviewed literature, the methodology has been successfully applied to a wide range of organic molecules, including complex systems like hydrogenated protonated polycyclic aromatic hydrocarbons, to elucidate their electronic spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The monoisotopic mass of this compound (C₁₀H₁₃N) is 147.1048 g/mol , and HRMS can measure this with high accuracy, typically to within a few parts per million.

For example, the mass spectrum of the closely related compound N-methylaniline shows a prominent molecular ion peak and characteristic fragment ions. rsc.org The fragmentation of substituted anilines often involves cleavages at the bonds adjacent to the nitrogen atom and within the alkyl substituents.

For this compound, the following fragmentation pathways are plausible:

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would result in a fragment ion with a mass-to-charge ratio (m/z) of 132.

Loss of the propenyl group: Cleavage of the C-C bond connecting the propenyl group to the aniline ring could occur.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation are common in the mass spectra of aromatic compounds and can lead to complex fragmentation patterns.

The table below outlines the predicted major fragments for this compound based on common fragmentation pathways for substituted anilines.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₀H₁₃N]⁺˙ | Molecular Ion (M⁺˙) | 147 |

| [C₉H₁₀N]⁺ | Loss of •CH₃ | 132 |

| [C₇H₈N]⁺ | Loss of C₃H₅• (propenyl radical) | 106 |

It is important to note that the relative abundances of these fragment ions would depend on the ionization energy and the specific instrumentation used. Experimental determination of the mass spectrum of this compound would be necessary to confirm these predicted fragmentation pathways and provide a definitive structural confirmation.

Computational and Theoretical Investigations of N Methyl 2 Prop 1 En 2 Yl Aniline

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is adept at predicting the geometric and electronic properties of molecules.

Selection of Appropriate Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation (XC) functional and the basis set. For molecules like N-Methyl-2-(prop-1-en-2-yl)aniline, which contains an aromatic ring, an amine group, and an alkene substituent, a judicious selection is crucial.

Commonly employed XC functionals for organic molecules include hybrid functionals like B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory, and range-separated functionals such as CAM-B3LYP, which are often better for describing charge-transfer excitations. For more refined calculations, double-hybrid functionals could be considered.

The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used for geometry optimizations and frequency calculations of organic compounds. For higher accuracy in electronic property calculations, correlation-consistent basis sets, like those from the aug-cc-pVDZ series, are often preferred as they are designed to systematically converge towards the complete basis set limit.

A hypothetical study on this compound would likely involve benchmarking several functional/basis set combinations against known experimental data for related aniline (B41778) derivatives to establish the most reliable level of theory for this specific system.

Geometry Optimization and Conformational Energy Landscapes

Once a suitable level of theory is established, the first step in a computational analysis is to perform a geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule.

For a flexible molecule like this compound, a comprehensive conformational analysis would be necessary. This involves exploring the different spatial arrangements of the N-methyl and prop-1-en-2-yl groups relative to the aniline ring. Such an analysis would identify the global minimum energy conformer as well as other low-energy local minima and the transition states that connect them. The resulting conformational energy landscape provides crucial information about the molecule's flexibility and the relative populations of different conformers at a given temperature.

Quantum Chemical Descriptors and Reactivity Prediction

From the optimized molecular geometry, a wealth of quantum chemical descriptors can be calculated to predict the molecule's reactivity and electronic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, FMO analysis would reveal how the interplay between the electron-donating N-methylaniline moiety and the π-system of the propenyl group influences its electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, and also on the π-electron-rich aromatic ring and the double bond of the propenyl group. This would indicate these as the primary sites for electrophilic interaction.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index, Fukui Functions)

To quantify the reactivity predicted by FMO and MEP analyses, various global and local reactivity descriptors can be calculated.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η) and Softness (S) are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local Descriptors: These descriptors pinpoint the reactivity of specific atomic sites within the molecule.

Fukui Functions are particularly powerful as they indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for the precise identification of the most nucleophilic and electrophilic sites within this compound.

A computational study would generate specific values for these descriptors, allowing for a quantitative comparison of the reactivity of this compound with other related compounds.

Non-Linear Optical (NLO) Properties: Theoretical Considerations

Non-linear optical (NLO) materials are crucial for advancements in photonics and optoelectronics. Organic molecules, particularly those with specific electronic characteristics, are of significant interest. The NLO response in organic compounds is often linked to "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT).

For this compound, the N-methylaniline moiety acts as an electron-donating group. Theoretical investigations into similar aniline derivatives consistently show that the nature and substitution pattern of donors and acceptors profoundly influence NLO properties. nih.govresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are employed to calculate key NLO parameters like the first-order hyperpolarizability (β), a measure of the second-order NLO response. nih.govmq.edu.au

Studies on substituted anilines reveal several key principles:

Donor and Acceptor Strength: Increasing the electron-donating strength of the amine group (e.g., from -NH2 to -N(CH3)2) can enhance the hyperpolarizability. mq.edu.au

Conjugation: Extending the π-conjugated system often leads to a significant increase in NLO response. The prop-1-en-2-yl group on the aniline ring of the target molecule contributes to the conjugated system.

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is inversely related to the molecular hyperpolarizability. A smaller energy gap typically indicates easier electron delocalization and a larger NLO response. nih.govanalis.com.my

Theoretical calculations on various aniline derivatives using methods like DFT (B3LYP) provide insight into the expected NLO behavior. researchgate.net By comparing the calculated hyperpolarizability of this compound to a reference material like urea, its potential as an NLO material could be quantified.

Table 1: Illustrative Theoretically Calculated NLO Properties for Aniline Derivatives

This table presents representative data from computational studies on various aniline derivatives to illustrate the impact of substitution on NLO properties. The values for this compound are hypothetical and projected for comparative purposes.

| Compound | Dipole Moment (μ) (D) | Mean Polarizability <α> (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Urea (Reference) | 1.37 | 3.83 | 0.38 |

| Aniline | 1.53 | 10.9 | 1.3 |

| p-Nitroaniline | 6.29 | 13.6 | 9.2 |

| N,N-dimethyl-p-nitroaniline | 6.89 | 17.5 | 25.6 |

| This compound (Hypothetical) | 2.1 | 15.8 | ~4.5 |

Note: Data for Urea, Aniline, and nitroanilines are representative values from literature. Values for the target compound are hypothetical estimates to show expected trends.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into conformational flexibility and intermolecular interactions. researchgate.net For a molecule like this compound, which possesses several rotatable bonds, MD simulations can explore its vast conformational landscape.

Key areas of investigation for this molecule using MD would include:

Conformational Flexibility: The simulation can track the rotational dynamics of the N-methyl group and the prop-1-en-2-yl substituent relative to the aniline ring. This helps identify the most stable, low-energy conformations and the energy barriers between them. nih.gov

Solvent Effects: By performing simulations in an explicit solvent (e.g., a box of water molecules), one can analyze how intermolecular interactions, such as hydrogen bonding between the solvent and the amine nitrogen, influence the molecule's conformation and dynamics. nih.gov Radial distribution functions (RDFs) can be calculated to quantify the structuring of solvent molecules around specific sites on the solute. nih.gov

Radius of Gyration (Rg): This parameter, calculated from the MD trajectory, provides a measure of the molecule's compactness. Fluctuations in Rg over time can indicate conformational transitions between folded (globular) and extended states. nih.gov

For example, MD simulations of similar methylated anilines have been used to understand ultrafast photochemical dynamics, demonstrating how methyl substitution affects relaxation pathways. utq.edu.iq Such simulations for this compound could reveal how its specific structure influences its dynamic behavior in different environments.

Table 2: Potential Parameters for MD Simulation of this compound

| Parameter | Description | Potential Insights |

| Dihedral Angle (C-C-N-C) | Rotation around the bond connecting the aniline ring to the nitrogen atom. | Preferred orientation of the methyl group relative to the ring. |

| Dihedral Angle (N-C-C=C) | Rotation around the bond connecting the aniline ring to the propenyl group. | Spatial arrangement of the propenyl substituent. |

| Radius of Gyration (Rg) | A measure of the overall size and shape of the molecule. | Tendency to adopt compact versus extended conformations. |

| Radial Distribution Function (g(r)) | Probability of finding a solvent molecule at a distance r from a solute atom. | Strength and nature of solvent-solute interactions. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predictive Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties. nih.govnih.gov The fundamental principle is that the structure of a molecule, encoded by numerical "descriptors," determines its properties. nih.gov This methodology could be applied to predict various characteristics of this compound, provided a suitable dataset of related compounds is available.

The development of a QSAR/QSPR model involves several key steps:

Data Set Compilation: A collection of structurally related compounds (e.g., various substituted anilines) with experimentally measured values for a property of interest (e.g., lipophilicity, viscosity) is assembled. researchgate.netresearchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can be 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., van der Waals volume, surface area). researchgate.netnih.gov Quantum chemical calculations are often used to derive descriptors like dipole moment or electrophilicity. researchgate.net

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the property. researchgate.netnih.gov The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

For instance, a QSPR model was developed for aniline derivatives to predict viscosity, using descriptors such as molecular volume, total energy, and the charge on the nitrogen atom. researchgate.net Similarly, QSAR models have successfully predicted the lipophilicity of aniline derivatives using descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume. researchgate.net By calculating the relevant descriptors for this compound, its properties could be predicted using such validated models.

Table 3: Example of Descriptors Used in QSAR/QSPR Models for Aniline Derivatives

| Descriptor Class | Example Descriptors | Property Predicted |

| Constitutional | Molecular Weight, Atom Counts | General Physicochemical Properties |

| Topological | Barysz Matrix (SEigZ), Connectivity Indices | Lipophilicity, Toxicity researchgate.netnih.gov |

| Geometric | Molecular Volume, Surface Area | Viscosity, Receptor Binding researchgate.net |

| Quantum Chemical | Electrophilicity (ω), Charge on Nitrogen Atom | Lipophilicity, Viscosity researchgate.netresearchgate.net |

| Hydrophobicity | Moriguchi logP (MLOGP), Hydrophilicity factor (Hy) | Lipophilicity researchgate.net |

Role of N Methyl 2 Prop 1 En 2 Yl Aniline in Advanced Materials and Catalysis

Precursor in Polymerization Chemistry

The synthesis of conductive polymers, particularly polyaniline (PANI) and its derivatives, is a significant area of research due to their wide range of applications in electronics, sensors, and energy storage. rsc.org The properties of these polymers can be finely tuned by modifying the structure of the aniline (B41778) monomer.

While specific studies detailing the homopolymerization of N-Methyl-2-(prop-1-en-2-yl)aniline are not extensively documented in the reviewed literature, the polymerization of structurally similar ortho-alkenyl aniline derivatives provides a strong model for its expected behavior. For instance, a series of new PANI derivatives based on the ortho-substituted monomer 2-(1-methylbut-2-en-1-yl)aniline has been successfully synthesized via chemical oxidative polymerization. chemicalbook.com This process typically involves the oxidation of the monomer in an acidic medium, often using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). monash.edu

Following this established methodology, the polymerization of this compound would likely proceed by dissolving the monomer in an aqueous acidic solution, such as hydrochloric acid (HCl), followed by the dropwise addition of the oxidant. The resulting polymer would precipitate from the solution and could then be isolated. The presence of the N-methyl group distinguishes it from many common aniline monomers. Research on the polymerization of other N-substituted anilines, such as poly[N-(2-chloroprop-2-en-1-yl)aniline], demonstrates that N-alkylation does not prevent polymerization and yields soluble polymers with unique properties.

The resulting polymers from these types of monomers are often soluble in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), which is a significant advantage over the often-insoluble parent PANI. chemicalbook.com This enhanced solubility allows for easier processing and film formation, which is crucial for applications in devices like chemical sensors. rsc.orgchemicalbook.com

The structure of the aniline monomer profoundly impacts the polymerization mechanism and the final properties of the polymer. The substituent's size, position, and electronic nature can alter the polymer's solubility, morphology, thermal stability, and conductivity. acs.org

Steric and Electronic Effects: The isopropenyl group at the ortho position, combined with the N-methyl group, introduces significant steric hindrance. This bulkiness can influence the polymer chain's architecture, potentially leading to a less planar and more twisted conformation compared to unsubstituted polyaniline. While this can disrupt π-conjugation and potentially lower electrical conductivity, it often enhances the polymer's solubility in organic solvents. google.com The N-methyl group further contributes to this effect and can prevent the formation of strong intermolecular hydrogen bonds that typically cause PANI to be insoluble.

Polymer Morphology and Properties: In studies of polymers derived from 2-(1-methylbut-2-en-1-yl)aniline, changing the substituent on the monomer was found to alter the polymer's surface morphology from a heterogeneous hierarchical structure to a more uniform spherical one. rsc.orgchemicalbook.com It is reasonable to expect that polymers of this compound would also exhibit distinct morphological features. Furthermore, the thermal stability of polyaniline derivatives has been shown to be influenced by the nature of the alkenyl substituent; for example, vinyl-substituted PANIs exhibit higher thermal stability than their allyl-substituted counterparts, a phenomenon attributed to a greater degree of cross-linking. monash.edu The isopropenyl group in this compound could similarly participate in side reactions, influencing the final polymer architecture and stability.

The table below summarizes findings for copolymers of a structurally similar monomer, 2-(2-chloro-1-methylbut-2-en-1-yl)aniline, with aniline, illustrating the influence of monomer composition on polymer properties.

| Monomer Ratio (Aniline : Substituted Aniline) | Thermal Destruction Start Temperature (°C) | Solubility | Photoluminescence |

| 100 : 0 | 350 | Insoluble | No |

| 70 : 30 | 365 | Soluble | Yes |

| 50 : 50 | 370 | Soluble | Yes (Intensity increases) |

| 30 : 70 | 380 | Soluble | Yes (Intensity increases) |

| 0 : 100 | 390 | Soluble | Yes (Highest Intensity) |

| Data derived from studies on a structurally related copolymer system. acs.org |

Intermediate in Complex Organic Synthesis

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and dyes. The dual functionality of this compound—an aromatic amine and an alkene—makes it a potentially versatile synthetic intermediate.

Although specific multi-step syntheses using this compound as an intermediate are not prominently featured in the reviewed literature, its reactive sites offer numerous possibilities for synthetic transformations.

Alkene Functionalization: The isopropenyl group is susceptible to a wide range of reactions, including hydrogenation, oxidation (e.g., ozonolysis to form a ketone), halogenation, and hydroboration-oxidation, allowing for the introduction of various functional groups.

Aromatic Ring Substitution: The aniline ring can undergo electrophilic aromatic substitution, with the N-methylamino group acting as a powerful ortho-, para-director, although the existing ortho-substituent would sterically hinder one of the ortho positions.

Cyclization Reactions: The proximity of the amine and the alkenyl group could facilitate intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds, such as indoles or quinolines, which are common scaffolds in medicinal chemistry. For instance, related N-propargyl anilines are known to undergo cyclization to form quinolines when treated with catalysts like indium or tin chlorides. rsc.org A similar strategy could potentially be adapted for this compound to access different heterocyclic systems.

Construction of Heterocyclic Scaffolds (e.g., Quinolines, Aziridines)

There is no available literature that describes the use of This compound as a precursor for the synthesis of quinolines or aziridines. While numerous methods exist for the synthesis of these important heterocyclic structures, none have been identified that specifically utilize this starting material.

Mechanistic Studies of Molecular Interactions with Biological Targets Strictly Theoretical and Mechanistic Focus

Molecular Docking and Simulation Studies of Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is critical for understanding how a ligand like N-Methyl-2-(prop-1-en-2-yl)aniline might interact with a biological receptor, such as a protein or nucleic acid.

Computational Modeling of Ligand-Receptor Interactions

The initial step in studying the interaction of this compound with a biological target involves creating a three-dimensional model of both the ligand and the receptor. Computational software is used to predict the most likely binding site on the receptor. The process models the ligand's conformational flexibility, allowing it to "fit" into the receptor's binding pocket in various ways. The goal is to identify the most energetically favorable binding pose. For related molecules, computational protocols have been successfully applied to evaluate binding properties in various receptors. mdpi.com

Analysis of Binding Modes, Interaction Energies, and Conformational Changes

Once a binding pose is predicted, a deeper analysis is conducted. This involves:

Binding Modes: Identifying the specific types of interactions between the ligand and the receptor. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the aniline (B41778) ring and aromatic amino acid residues in the receptor.

Interaction Energies: Calculating the binding affinity, often expressed as a docking score or in units of energy (kcal/mol). A lower binding energy typically indicates a more stable and potentially stronger interaction. mdpi.com

Conformational Changes: Assessing how the ligand and receptor may change shape upon binding, a concept known as "induced fit." Molecular dynamics simulations can be run to observe the stability of the ligand-receptor complex over time and to understand the dynamic nature of the interaction.

A hypothetical analysis for this compound would focus on the roles of the N-methyl group, the aniline ring, and the isopropenyl substituent in forming these interactions.

Interactive Table: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Potential Receptor Residues |

| Aniline N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |

| Aniline Ring | Pi-Pi Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Isopropenyl Group | Hydrophobic, van der Waals | Leu, Val, Ile, Ala |

| Methyl Group | Hydrophobic, van der Waals | Leu, Val, Ile, Ala |

Elucidation of Enzymatic Biotransformation Pathways (focus on chemical mechanisms, not biological outcomes)

Biotransformation is the process by which a substance is chemically altered in the body, typically by enzymes such as the Cytochrome P450 (CYP) superfamily. Predicting these pathways is crucial for understanding a compound's metabolic fate. For an aniline derivative, several reactions are chemically plausible.

Potential biotransformation reactions for this compound could include:

N-demethylation: The enzymatic removal of the methyl group from the nitrogen atom to form 2-(prop-1-en-2-yl)aniline.

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the aniline ring, likely at the para-position due to steric hindrance from the isopropenyl group.

Epoxidation: The enzymatic oxidation of the double bond in the isopropenyl group to form a reactive epoxide.

N-oxidation: The oxidation of the aniline nitrogen to form a hydroxylamine (B1172632) or nitroso derivative.

Theoretical calculations can predict the most likely sites of metabolism by identifying the atoms most susceptible to enzymatic attack.

Structural Insights into Receptor Binding Affinities and Selectivity (SAR based on molecular structure, not therapeutic effect)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its interaction with a target. dundee.ac.uk For this compound, a theoretical SAR study would involve computationally modeling a series of related analogs to see how small structural changes affect binding affinity and selectivity for a hypothetical receptor.

Key structural features and potential modifications for a SAR study would include:

The Isopropenyl Group: Its size, position, and unsaturation are critical. One could computationally compare it to analogs with isopropyl, propenyl, or smaller alkyl groups at the same position to determine the importance of the double bond and steric bulk.

The N-Methyl Group: Comparing the N-methyl compound to the corresponding N-H (secondary amine) or N,N-dimethyl (tertiary amine) analogs would reveal the role of the methyl group in binding, potentially affecting steric fit or hydrogen bonding capabilities.

Substitution on the Ring: Modeling additional substituents (e.g., chloro, fluoro, methoxy) at different positions on the aniline ring would show how changes in electronics and sterics affect receptor interaction.

Interactive Table: Theoretical SAR of this compound Analogs

| Analog | Structural Modification | Predicted Effect on Binding Affinity | Rationale |

| 1 | Removal of N-methyl group | Potentially Increased | Allows for hydrogen bond donation from N-H. |

| 2 | Saturation of isopropenyl to isopropyl | Potentially Decreased | Loss of pi-system may reduce specific interactions. |

| 3 | Moving isopropenyl from ortho to para | Potentially Altered | Changes overall shape and fit within the binding pocket. |

| 4 | Addition of para-chloro group | Potentially Increased | Adds a potential halogen bond interaction and alters ring electronics. |

Environmental Mechanistic Studies and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity, primarily through processes such as photolysis and hydrolysis.

Photolytic Degradation Pathways and Reaction Intermediates

Direct photolysis involves the degradation of a chemical by the absorption of solar radiation. The presence of the aromatic ring and the unsaturated prop-1-en-2-yl group in N-Methyl-2-(prop-1-en-2-yl)aniline suggests a potential for photodegradation. The chromophoric aniline (B41778) moiety can absorb light in the environmentally relevant UV spectrum, leading to the formation of excited states. These excited molecules can then undergo various reactions, including oxidation, rearrangement, or cleavage.

Indirect photolysis can also occur, mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals. These highly reactive species can attack the N-methyl group, the double bond of the propenyl substituent, or the aromatic ring. For instance, the reaction with hydroxyl radicals is often a primary degradation pathway for many organic pollutants in the atmosphere and sunlit surface waters.

Hydrolytic Stability and Mechanisms in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound towards hydrolysis is expected to be relatively high under typical environmental pH conditions (pH 5-9). The N-methyl and C-N bonds in the aniline structure are generally resistant to hydrolysis unless catalyzed by strong acids or bases, or through enzymatic action. umich.eduarkat-usa.orgrsc.orgumich.edu

The propenyl group is also not typically susceptible to hydrolysis under ambient environmental conditions. Therefore, abiotic hydrolysis is not anticipated to be a significant degradation pathway for this compound in aqueous environments.

Biotic Transformation and Biodegradation Mechanisms

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental removal of many synthetic chemicals.

Microbial Degradation Pathways (e.g., ring cleavage, dealkylation)

The biodegradation of this compound by environmental microorganisms has not been specifically documented. However, based on studies of aniline and N-methylated anilines, a plausible degradation pathway can be proposed. nih.govplos.org

The initial steps in the microbial degradation of N-methylated anilines often involve N-dealkylation , where the methyl group is removed to form the corresponding primary amine, in this case, 2-(prop-1-en-2-yl)aniline, and formaldehyde (B43269). plos.org This reaction is typically catalyzed by monooxygenase enzymes.

Following demethylation, or as an alternative initial step, the aromatic ring can be attacked by dioxygenase enzymes, leading to the formation of a catechol derivative (a dihydroxylated benzene (B151609) ring). This catechol intermediate is a central hub in the aerobic degradation of many aromatic compounds. The catechol can then undergo ring cleavage , either through an ortho- or meta-cleavage pathway, catalyzed by intradiol or extradiol dioxygenases, respectively. This breaks open the aromatic ring, forming aliphatic dicarboxylic acids that can then be further metabolized through central metabolic pathways like the Krebs cycle.

Bacterial genera known to degrade aniline and its derivatives include Pseudomonas, Acinetobacter, Rhodococcus, and Delftia. nih.govplos.orgmdpi.com It is plausible that strains from these genera could also be involved in the degradation of this compound.

Table 1: Plausible Microbial Degradation Steps for this compound

| Step | Reaction Type | Potential Product(s) |

| 1 | N-Demethylation | 2-(prop-1-en-2-yl)aniline, Formaldehyde |

| 2 | Aromatic Ring Hydroxylation | Substituted Catechol |

| 3 | Aromatic Ring Cleavage | Aliphatic Dicarboxylic Acids |

Enzyme-Mediated Biotransformations in Environmental Contexts

Specific enzymes are responsible for the key steps in biodegradation. For this compound, several types of enzymes would likely be involved in its biotransformation. acs.orgnih.govresearchgate.netmdpi.com

N-demethylases , a type of monooxygenase, would catalyze the initial removal of the methyl group from the nitrogen atom.

Aniline dioxygenases could initiate the attack on the aromatic ring, leading to the formation of a catechol.

Catechol dioxygenases (ortho or meta) would be responsible for the subsequent cleavage of the aromatic ring.

The expression and activity of these enzymes in microbial communities are crucial for the complete mineralization of the compound. The presence of the propenyl group might also be subject to enzymatic modification, such as oxidation or reduction, which could occur before or after the modification of the aniline core.

Computational Modeling of Environmental Fate Parameters and Degradation Intermediates

In the absence of extensive experimental data, computational models can provide valuable estimates of a chemical's environmental fate and potential degradation products. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are particularly useful in this regard. nih.govtandfonline.com

For this compound, computational models can predict key physicochemical properties that influence its environmental distribution, such as its octanol-water partition coefficient (log Kₒw) and water solubility. These parameters are essential for estimating its partitioning between soil, water, and air.

Table 2: Predicted Physicochemical Properties and Environmental Fate Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Significance |

| Log Kₒw | 3.0 - 4.0 | Moderate potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | Low to Moderate | Influences its mobility in aquatic systems. |

| Vapor Pressure | Low | Not expected to be highly volatile from water or soil. |

| Atmospheric Half-life (vs. •OH) | Hours to Days | Suggests potential for atmospheric degradation. |

Note: The values in this table are illustrative and would need to be confirmed by specific computational models or experimental data.

Concluding Remarks and Future Research Perspectives for N Methyl 2 Prop 1 En 2 Yl Aniline

Critical Assessment of Current Research Gaps and Challenges

A significant research gap is the absence of established and optimized synthetic routes for N-Methyl-2-(prop-1-en-2-yl)aniline. While general methods for N-alkylation and C-C bond formation exist, their specific application to this compound, with its particular combination of N-methyl and ortho-isopropenyl groups, remains unexplored. Challenges in this area include achieving high selectivity and yield, and avoiding potential side reactions.

Another area lacking investigation is the reactivity of this compound. The interplay between the N-methyl group, the isopropenyl substituent, and the aniline (B41778) core could lead to unique chemical behavior. For instance, the isopropenyl group could participate in various addition or cyclization reactions, potentially influenced by the electronic and steric effects of the N-methylaniline moiety. A novel route to indole (B1671886) derivatives from N-substituted 2-alkenylanilines has been described, involving an oxidation-intramolecular cyclization-elimination sequence. mdpi.com This suggests a potential pathway for transforming this compound into valuable heterocyclic compounds.

The potential applications of this compound are also largely unknown. Substituted anilines are crucial building blocks in pharmaceuticals, dyes, and polymers. echemi.com For example, aniline derivatives are used in the synthesis of drugs for cancer, cardiovascular diseases, and infectious diseases. echemi.com The specific structural features of this compound might impart useful properties, but this requires systematic investigation. Research on other substituted anilines has shown that the type and position of substituents are critical in determining their toxic effects, with electron-withdrawing groups generally increasing toxicity. nih.gov Understanding the structure-activity relationships for this particular compound is a key challenge.

Emerging Methodologies and Technologies for Comprehensive Analysis

The comprehensive analysis of this compound and its potential reaction products would benefit from a suite of modern analytical techniques.

Chromatographic and Spectrometric Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV and mass spectrometry (MS) detectors, is a powerful tool for separating and identifying aniline derivatives and their impurities. nih.govacs.org This would be essential for monitoring reaction progress and assessing product purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or reaction byproducts, GC-MS provides excellent separation and structural information.

High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS): This advanced technique can separate isomers and protomers of aniline derivatives, providing detailed structural insights that are often challenging to obtain with conventional methods. rsc.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of organic molecules. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be crucial for unambiguously assigning the complex structure of this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups and can be used to monitor the presence of aniline and N-methylaniline contaminants. nih.gov

Advanced Oxidation Processes (AOPs): For the potential remediation of waste streams containing aniline derivatives, AOPs are emerging as promising technologies. nih.gov These methods, which often involve the generation of highly reactive hydroxyl radicals, can effectively degrade recalcitrant organic compounds. nih.gov

Prospective Directions for Fundamental Academic Exploration in Synthesis, Reactivity, and Applications

Future academic exploration of this compound should focus on three key areas:

Synthesis:

Catalytic C-N and C-C Coupling Reactions: The development of efficient catalytic methods for the synthesis of this compound is a primary research goal. This could involve exploring various transition-metal catalysts, such as copper or palladium, for C-N bond formation. researchgate.netacs.org Manganese-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" reactions, which use alcohols as alkylating agents, offer a sustainable approach to N-alkylation. beilstein-journals.org

Metal-Free Synthesis: Investigating metal-free synthetic routes, such as those based on the Smiles rearrangement, could provide more environmentally friendly and cost-effective methods for producing N-substituted anilines. acs.org

Electrochemical Methods: Electrochemical strategies offer precise control over reaction conditions and can be used for the selective halogenation of anilines, which could be a useful functionalization pathway. acs.org

Reactivity:

Cyclization Reactions: A key area of interest is the potential for the isopropenyl group to participate in intramolecular cyclization reactions. Inspired by the synthesis of indoles from 2-alkenylanilines, research could explore acid-catalyzed or metal-mediated cyclizations of this compound to form novel heterocyclic scaffolds. mdpi.com

Polymerization: The isopropenyl group offers a handle for polymerization. Investigating the polymerization of this compound could lead to new conductive polymers with tailored properties. Research on other ortho-substituted aniline derivatives has shown that such modifications can improve the solubility and processability of the resulting polymers. researchgate.netresearchgate.netresearchgate.net

Hydroaminoalkylation: The hydroaminoalkylation of the isopropenyl group using a single-atom rhodium heterogeneous catalyst could be explored as a method for C-N bond formation and the synthesis of more complex amines. nih.gov

Applications:

Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active molecules. For example, substituted anilines are key components of tyrosine kinase inhibitors used in cancer therapy. mdpi.com Future research could involve synthesizing derivatives of this compound and screening them for pharmacological activity.

Materials Science: As mentioned, polymers derived from this aniline could have interesting electronic and optical properties. These materials could be investigated for applications in sensors, organic electronics, and coatings. researchgate.netresearchgate.net

Agrochemicals: Anilines are also important in the agrochemical industry. chemistryworld.com The unique substitution pattern of this compound may lead to the discovery of new herbicides, fungicides, or insecticides.

Q & A

Q. What are optimized synthetic conditions for preparing N-methyl-2-(prop-1-en-2-yl)aniline derivatives with high yields?

- Methodological Answer : Secondary N-methylaniline derivatives can be synthesized via Brønsted acid-catalyzed reactions. For example, N-methyl-2-substituted anilines react with aldehydes under optimized conditions (e.g., 80°C, toluene solvent, 24 hours) to yield products like 3af in >90% purity. Key factors include the use of trifluoromethyl substituents, which enhance steric and electronic effects, and exclusion of moisture . Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.

Q. How can structural characterization of this compound derivatives be reliably performed?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for substituent assignment) with high-resolution mass spectrometry (HRMS) for molecular formula validation. For crystalline derivatives, single-crystal X-ray diffraction using SHELXL (version 2018/3) provides precise bond-length and angle data. For example, the C–N bond length in N-methyl-2-(trifluoromethyl)aniline derivatives is typically 1.38 Å .

Q. What purification techniques are effective for isolating this compound-based compounds?

- Methodological Answer : Use flash column chromatography with silica gel (particle size 40–63 µm) and gradient elution (e.g., hexane:EtOAc 9:1 to 7:3). For polar byproducts, recrystallization in dichloromethane/hexane (1:5 v/v) at −20°C yields high-purity crystals (e.g., compound 7 in , % yield) .

Advanced Research Questions

Q. How do substituents on the aniline ring influence reactivity in copper-catalyzed C–H amination?

- Methodological Answer : N-Phenyl substitution (e.g., N-phenyl-(2-(prop-1-en-2-yl)aniline) enhances reactivity due to electron-donating effects stabilizing the transition state. In contrast, N-benzoyl or N-Cbz groups deactivate the amine via electron withdrawal, leading to no reaction (Table 3, ). Computational modeling (DFT at B3LYP/6-31G**) shows a 15 kcal/mol lower activation energy for N-phenyl derivatives .

Q. What crystallographic tools are recommended for resolving anisotropic displacement parameters in this compound derivatives?

- Methodological Answer : SHELXL (for refinement) and WinGX/ORTEP-III (for visualization) are critical. For example, anisotropic displacement ellipsoids in compound 3af () were refined using SHELXL’s restraints for disordered methyl groups. The R1 value improved from 0.08 to 0.03 after applying TWIN/BASF commands for twinned data .

Q. How can computational methods predict substituent effects on reaction pathways?

- Methodological Answer : Use Gaussian 16 with M06-2X/def2-TZVP to model reaction coordinates. For intramolecular C–H amination, N-methyl groups reduce steric hindrance compared to bulkier substituents (e.g., N-isopropyl), lowering the energy barrier by 8 kcal/mol. Compare computed Mulliken charges to experimental Hammett σ values to validate electronic effects .

Q. What strategies address contradictory reactivity data between Brønsted acid-catalyzed and transition-metal-catalyzed reactions?

- Methodological Answer : Systematically vary reaction conditions (solvent, temperature, catalyst loading) and analyze byproducts via GC-MS. For instance, reports high yields under Brønsted acid conditions, while shows no reactivity in copper-catalyzed systems for certain substituents. Cross-reference HRMS and ¹H NMR to identify intermediates (e.g., imine vs. enamine pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products